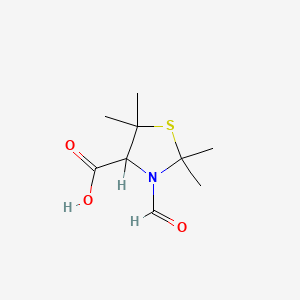
2-Acetylphenyl benzoate
Übersicht
Beschreibung
2-Acetylphenyl benzoate is a chemical compound with the molecular formula C15H12O3 . It has an average mass of 240.254 Da and a monoisotopic mass of 240.078644 Da . It is also known by other names such as 1-[2-(Benzoyloxy)phenyl]ethanone and Acetophenone, 2-hydroxy-, benzoate .
Molecular Structure Analysis
The molecular structure of 2-Acetylphenyl benzoate consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure is aromatic, with the benzoate group attached to the acetylphenyl group .
Physical And Chemical Properties Analysis
2-Acetylphenyl benzoate has a molecular weight of 240.258 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results.
Relevant Papers
While specific papers on 2-Acetylphenyl benzoate were not found in the search results, there are papers available on similar compounds and their syntheses, properties, and applications .
Wissenschaftliche Forschungsanwendungen
. It can be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and other organic compounds.
Analytical Chemistry
This compound can serve as a standard in chromatography and mass spectrometry for the identification and quantification of similar compounds. Its mass spectrum characteristics are well-documented, which aids in analytical procedures .
Wirkmechanismus
Target of Action
This compound is a derivative of benzoic acid and acetophenone, both of which have various biological activities, suggesting that 2-Acetylphenyl benzoate may interact with multiple targets .
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of many secondary metabolites, including phenolic compounds .
Pharmacokinetics
Its physicochemical properties such as a relatively low molecular weight (240254 Da), a moderate logP value (285), and the presence of potential hydrogen bond acceptors and donors suggest that it may have favorable bioavailability .
Result of Action
Benzoic acid derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Acetylphenyl benzoate. Specific studies on these aspects are currently lacking .
Eigenschaften
IUPAC Name |
(2-acetylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPPUDQJRWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884026 | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylphenyl benzoate | |
CAS RN |
4010-33-7 | |
| Record name | 1-[2-(Benzoyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-(benzoyloxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Benzoyloxy)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(Benzoyloxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the Baker-Venkataraman rearrangement and how does 2-acetylphenyl benzoate play a role?
A1: In this reaction, 2-acetylphenyl benzoate serves as the starting material. The mechanism involves a series of steps:
- Rearrangement: The resulting intermediate undergoes a rearrangement, followed by protonation, to yield the final cyclic β-diketone product. [, ]
Q2: What are the advantages of using ultrasound irradiation in the synthesis of cyclic β-diketones from 2-acetylphenyl benzoates?
A2: Studies have demonstrated that utilizing ultrasound irradiation during the Baker-Venkataraman transformation of 2-acetylphenyl benzoates offers several advantages compared to conventional methods. These benefits include: [, ]
Q3: How does the structure of 2-acetylphenyl benzoate influence its reactivity in the Baker-Venkataraman rearrangement?
A3: The presence of the ortho-acetyl group in 2-acetylphenyl benzoate is crucial for the Baker-Venkataraman rearrangement. This is because it enables the formation of the carbanion intermediate, which is essential for the intramolecular cyclization step. [, ] Modifying the substituents on either the acetylphenyl or benzoate rings can influence the reaction rate and product distribution by affecting the acidity of the acetyl proton and the electrophilicity of the ester carbonyl group.
Q4: Beyond the Baker-Venkataraman Rearrangement, are there other notable reactions involving 2-acetylphenyl benzoate?
A4: Yes, research has explored the reactivity of 2-acetylphenyl benzoate in other reactions. For instance:
- Hypervalent Iodine Oxidation: Treating 2-acetylphenyl benzoates with [hydroxy(tosyloxy)iodo]benzene (HTIB) leads to the formation of 2-[(tosyloxy)acetyl] phenyl benzoates. These intermediates can undergo a subsequent Baker-Venkataraman rearrangement in the presence of potassium hydroxide to yield 2-aroylbenzofuran-3(2H)-ones. []
- Base-Catalyzed Solvolysis with Intramolecular Participation: Studies have shown that 2-acetylphenyl mesitoate (a derivative of 2-acetylphenyl benzoate) undergoes hydrolysis significantly faster than its 4-isomer due to neighboring group participation by the keto-carbonyl group. In anhydrous methanol, this participation leads to the formation of the dimethyl acetal of 2-hydroxyacetophenone under basic conditions. []
Q5: What analytical techniques are commonly employed to characterize and study 2-acetylphenyl benzoate and its derivatives?
A5: Researchers utilize a combination of techniques for characterizing 2-acetylphenyl benzoate and the products derived from its reactions:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides detailed structural information. Additionally, UV/Vis spectroscopy helps analyze the compound's absorption properties. [, ]
- Mass Spectrometry: This technique aids in determining the molecular weight and fragmentation pattern of the compound, providing further confirmation of its structure. []
- Elemental Analysis: This method confirms the elemental composition of the compound, ensuring it matches the theoretical values. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















